4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiourea with hydrazine derivatives under acidic conditions to form the triazine core.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the triazine core with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The bromine atom in the bromophenyl group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential biological activities make it a candidate for further investigation in drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromophenyl and sulfanyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one: Similar structure but with a chlorine atom instead of bromine.
4-Amino-3-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one: Similar structure but with a methyl group instead of bromine.
4-Amino-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can impart unique chemical and biological properties compared to its analogs. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its chlorine, methyl, or nitro counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-amino-3-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS/c11-8-3-1-7(2-4-8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWCEWARJNPVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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